2-Chlorophenyloxoacetyl chloride

Description

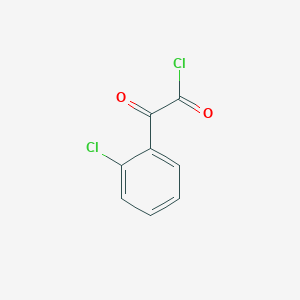

2-Chlorophenyloxoacetyl chloride (IUPAC: 2-(2-chlorophenyl)-2-oxoacetyl chloride) is an acyl chloride derivative characterized by a chlorinated aromatic ring directly bonded to an oxoacetyl group. Its molecular formula is C₈H₅Cl₂O₂, with a molecular weight of 218.03 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing amides and heterocyclic frameworks in pharmaceuticals and agrochemicals . The presence of the electron-withdrawing chlorine atom on the phenyl ring enhances its electrophilicity, making it highly reactive toward nucleophiles like amines and alcohols.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-oxoacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWRKAQBFXNVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chloroacetyl Chloride (CAC)

Molecular Formula : C₂H₂Cl₂O

Molecular Weight : 112.94 g/mol

Key Properties :

Comparison :

- Structural Difference : CAC lacks an aromatic ring, resulting in lower molecular weight and simpler reactivity compared to 2-chlorophenyloxoacetyl chloride.

- Safety : Both compounds require stringent handling due to corrosive and toxic hazards. CAC’s acute exposure guidelines (AEGLs) emphasize respiratory and dermal protection .

Dichloroacetyl Chloride (DCAC)

Molecular Formula : C₂HCl₃O

Molecular Weight : 147.38 g/mol

Key Properties :

Comparison :

2-Chlorobenzoyl Chloride

Molecular Formula : C₇H₄Cl₂O

Molecular Weight : 175.01 g/mol

Key Properties :

Comparison :

- Aromatic vs. Aliphatic Chlorine : The benzoyl chloride’s reactivity is influenced by resonance stabilization, whereas this compound’s oxoacetyl group enhances carbonyl reactivity.

- Thermal Stability : The higher boiling point of 2-chlorobenzoyl chloride suggests greater thermal stability compared to this compound.

2-(4-Chlorophenoxy)-2-(4-Chlorophenyl)acetyl Chloride

Molecular Formula : C₁₄H₉Cl₃O₂

Molecular Weight : 315.58 g/mol

Key Properties :

Comparison :

- Complexity : The biphenyl ether structure introduces steric hindrance and reduced solubility in polar solvents compared to this compound.

- Synthetic Utility : Both compounds are used in drug discovery, but the biphenyl derivative’s larger structure is tailored for target-specific interactions .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.